molecular formula C13H19N3 B11815335 N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11815335
M. Wt: 217.31 g/mol
InChI Key: MGBUQNKEGUXJQF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The structure of this compound includes a cyclopropyl group, a pyrrolidine ring, and a pyridine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with cyclopropyl bromide and 1-methylpyrrolidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups .

Scientific Research Applications

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of cyclopropyl, pyrrolidine, and pyridine rings. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15)

InChI Key

MGBUQNKEGUXJQF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

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